molecular formula C6H4ClF2N B1394861 2-(Chloromethyl)-3,5-difluoropyridine CAS No. 1222633-85-3

2-(Chloromethyl)-3,5-difluoropyridine

Cat. No.: B1394861
CAS No.: 1222633-85-3
M. Wt: 163.55 g/mol
InChI Key: PNRQVTCCNSHPBG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the second position and two fluorine atoms at the third and fifth positions on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine typically involves the chloromethylation of 3,5-difluoropyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound often involves similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,5-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-3,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-difluoropyridine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and the development of compounds with specific biological properties .

Properties

IUPAC Name

2-(chloromethyl)-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQVTCCNSHPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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